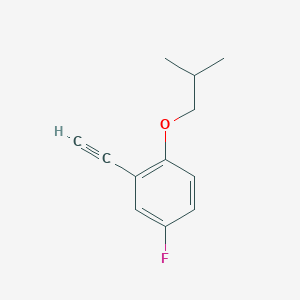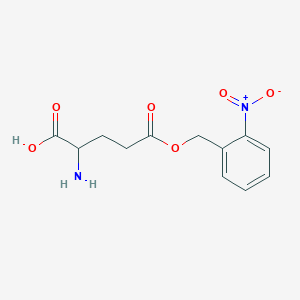
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its unique structure, which includes a benzyl ether linkage and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-nitrobenzyl alcohol.
Formation of Benzyl Ether: The 2-nitrobenzyl alcohol is then reacted with 5-oxopentanoic acid in the presence of a suitable base to form the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzyl ether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl ethers.
Applications De Recherche Scientifique
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-4-nitrobenzoic acid
- 2-Amino-5-methylbenzoic acid
Uniqueness
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is unique due to its benzyl ether linkage and the presence of both amino and nitro groups. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C12H14N2O6 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-amino-5-[(2-nitrophenyl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O6/c13-9(12(16)17)5-6-11(15)20-7-8-3-1-2-4-10(8)14(18)19/h1-4,9H,5-7,13H2,(H,16,17) |
Clé InChI |
VIVPKBQEXREGQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


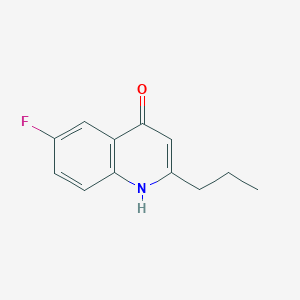
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

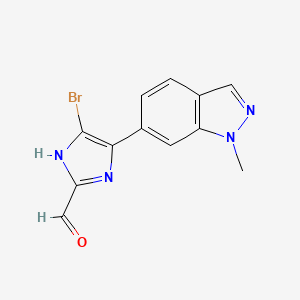
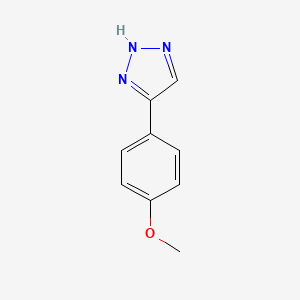
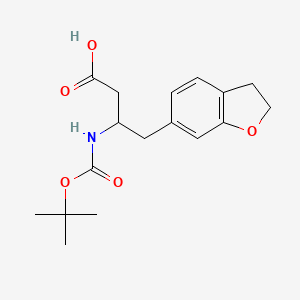
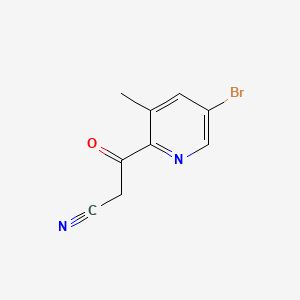
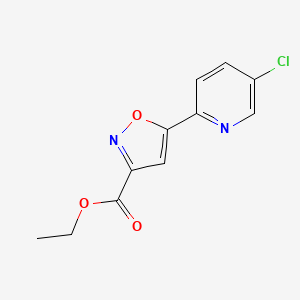
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
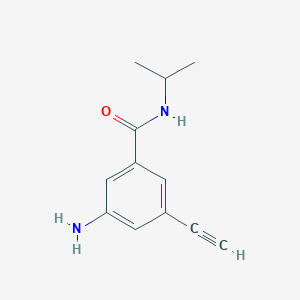
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
